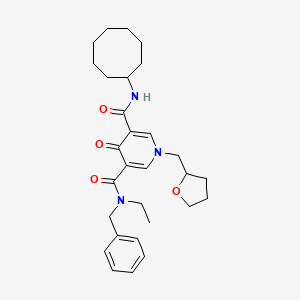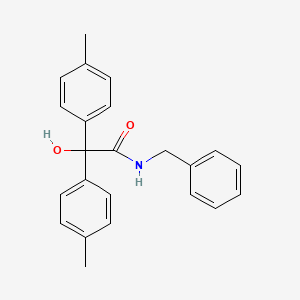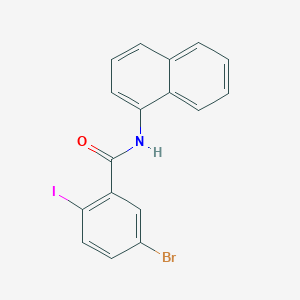![molecular formula C18H23N3O3 B5993084 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B5993084.png)
3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridazinone core, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylmorpholine Moiety: This step involves the reaction of benzylamine with morpholine under specific conditions to form the benzylmorpholine intermediate.
Introduction of the Pyridazinone Core: The benzylmorpholine intermediate is then reacted with a suitable precursor, such as a pyridazine derivative, under controlled conditions to form the desired pyridazinone core.
Final Coupling Step: The final step involves the coupling of the benzylmorpholine moiety with the pyridazinone core through a series of reactions, including condensation and cyclization, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzylmorpholine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with cellular receptors involved in pain signaling, contributing to its analgesic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one stands out due to its unique combination of a pyridazinone core and a benzylmorpholine moiety
Eigenschaften
IUPAC Name |
3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-17-8-6-15(19-20-17)7-9-18(23)21-10-11-24-16(13-21)12-14-4-2-1-3-5-14/h1-5,16H,6-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLGRYLWUOTWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1CCC(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B5993006.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-2-furanylmethyl)amino]nicotinamide](/img/structure/B5993016.png)
![2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile](/img/structure/B5993025.png)

![4-(4-methoxy-2,3-dimethylbenzyl)-3-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B5993038.png)
![N-(3-methylbenzyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B5993044.png)
![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B5993047.png)
![N5-(2,5-DIMETHOXYPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE](/img/structure/B5993054.png)
![methyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5993060.png)
![1-naphthyl[1-(3,4,5-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B5993061.png)
![N-{[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5993076.png)

![3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B5993097.png)
